2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide typically involves multiple steps. One common synthetic route starts with the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds. These intermediates are then further reacted with benzylsulfanyl derivatives under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as antimicrobial and anti-inflammatory properties, make it a subject of study in biological research.
Medicine: Due to its potential therapeutic effects, it is investigated for drug development, particularly in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication . The compound’s anti-inflammatory effects could be linked to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: Known for its antimicrobial properties.
Benzofuran derivatives: Exhibiting anti-inflammatory and anticancer activities.
Benzoxazol derivatives: Noted for their antiviral effects.
The uniqueness of this compound lies in its combined benzylsulfanyl and coumarin structure, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-amino-3-benzylsulfanyl-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-9-19(23)25-18-10-15(7-8-16(13)18)22-20(24)17(21)12-26-11-14-5-3-2-4-6-14/h2-10,17H,11-12,21H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBODWFAIQZWSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CSCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.